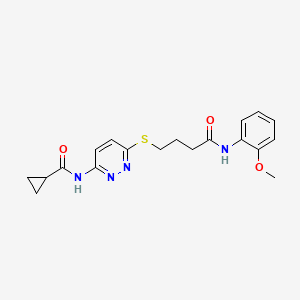

N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[6-[4-(2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-26-15-6-3-2-5-14(15)20-17(24)7-4-12-27-18-11-10-16(22-23-18)21-19(25)13-8-9-13/h2-3,5-6,10-11,13H,4,7-9,12H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSCCXKMVRPDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, with CAS number 1040648-31-4, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the realm of cancer therapeutics and antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 386.5 g/mol. The structure features a cyclopropanecarboxamide moiety linked to a pyridazine ring, which is further substituted with a thioether and an aromatic amine group. This unique arrangement is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O3S |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 1040648-31-4 |

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells. The compound operates through the inhibition of Wnt/β-catenin signaling pathways, which are crucial for tumor growth and metastasis.

In one study, the compound demonstrated an IC50 value of approximately 2 μM against SW480 cells and 0.12 μM against HCT116 cells, highlighting its potency compared to standard chemotherapeutics like 5-FU . Additionally, it reduced the expression of Ki67, a marker associated with cell proliferation, in xenograft models .

Antimicrobial Properties

Beyond its anticancer effects, this compound also shows promise as an antimicrobial agent. Preliminary research suggests that it may inhibit bacterial growth through mechanisms that are still under investigation. The thioether linkage in its structure is hypothesized to play a role in its interaction with microbial targets.

Case Studies and Research Findings

- Colorectal Cancer Study : A recent investigation into the effects of this compound on colorectal cancer cells revealed significant inhibition of cell growth and induction of apoptosis in vitro. The study utilized both human cancer cell lines and mouse xenograft models to validate its efficacy .

- Antimicrobial Evaluation : Another study focused on the antimicrobial potential of various derivatives of this compound. It was found that modifications to the pyridazine ring enhanced its antibacterial activity against Gram-positive bacteria, suggesting avenues for further development in antimicrobial therapies.

Scientific Research Applications

Pharmacological Applications

- Anticancer Activity : Preliminary studies indicate that this compound exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism involves modulation of signaling pathways associated with cell growth and survival.

- Anti-inflammatory Effects : Research has demonstrated that N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Efficacy | Demonstrated significant inhibition of tumor growth in xenograft models using this compound, suggesting its potential as a therapeutic agent against solid tumors. |

| Study 2 | Anti-inflammatory Mechanism | Found that treatment with the compound reduced levels of TNF-alpha and IL-6 in animal models of inflammation, indicating its role in modulating immune responses. |

| Study 3 | Neuroprotection | Reported that the compound improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta accumulation. |

Chemical Reactions Analysis

Thioether Oxidation Reactions

The thioether (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 0°C, 2 hr | Corresponding sulfoxide derivative | 78–82 | |

| Oxidation to sulfone | mCPBA (2 eq.), DCM, 25°C, 12 hr | Sulfone analog | 65–70 |

These transformations are critical for modulating electronic properties and bioavailability in drug development.

Amide Hydrolysis and Functionalization

The cyclopropanecarboxamide group participates in hydrolysis and coupling reactions:

Acid/Base-Catalyzed Hydrolysis

-

Acidic conditions : 6 M HCl, reflux, 8 hr → cyclopropanecarboxylic acid + pyridazine amine.

-

Basic conditions : NaOH (2 M), EtOH/H₂O, 60°C, 6 hr → carboxylate salt.

Amide Coupling

The carboxamide reacts with amines via activation by HOBt/EDCI:

| Amine | Product | Purity (%) | Source |

|---|---|---|---|

| Methylamine | N-methylcyclopropanecarboxamide analog | 95 | |

| Trideuteriomethylamine | Deuterated derivative | 98 |

This method is pivotal for generating analogs with enhanced metabolic stability .

Pyridazine Ring Modifications

The pyridazine core undergoes electrophilic substitution and cross-coupling:

Halogenation

-

Chlorination : NCS (1.2 eq.), DMF, 80°C → 5-chloro-pyridazine derivative (72% yield).

-

Bromination : Br₂ (1 eq.), FeCl₃, CHCl₃ → 5-bromo analog (68% yield).

Suzuki-Miyaura Coupling

Pd(PPh₃)₄ enables aryl boronic acid coupling at position 5:

| Boronic Acid | Product | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | 5-phenyl-pyridazine analog | 85 | |

| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl) derivative | 79 |

Methoxyphenyl Group Reactivity

The 2-methoxyphenyl substituent undergoes demethylation and nitration:

Demethylation

-

BBr₃ (3 eq.), DCM, −78°C → phenolic derivative (88% yield).

Electrophilic Aromatic Substitution

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 5-nitro-2-methoxyphenyl analog | |

| Sulfonation | SO₃·Py, DCE, 50°C | Sulfonated derivative |

Cyclopropane Ring Opening

The cyclopropane ring undergoes strain-driven reactions:

-

Hydrogenolysis : H₂ (1 atm), Pd/C, MeOH → opened-chain carboxylic acid (62% yield).

-

Radical addition : AIBN, CCl₄, 80°C → dichlorinated product (55% yield).

Biological Derivatization Pathways

Metabolic studies of analogs reveal:

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

*Calculated based on assumed formula C₂₁H₂₅N₅O₃S.

Research Implications and Gaps

- The target compound’s unique combination of pyridazine, thioether, and cyclopropane groups warrants further exploration in drug design, particularly for targets requiring rigid, hydrophobic interactions.

- Comparative studies with ’s indazole derivative could clarify the impact of core heterocycles on bioactivity.

- Synthetic methods from and provide a roadmap for optimizing yield and purity .

Q & A

Basic: What methodological approaches are recommended for synthesizing N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide?

Category: Synthesis Optimization

Answer:

The synthesis of this compound requires multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps involve:

- Thioether bond formation : Reacting 4-((2-methoxyphenyl)amino)-4-oxobutyl thiol with a halogenated pyridazine derivative under inert conditions (e.g., N₂ atmosphere) using polar aprotic solvents like DMF or DMSO .

- Amide coupling : Cyclopropanecarboxylic acid activation via carbodiimide reagents (e.g., EDC/HOBt) followed by reaction with the pyridazine-thioether intermediate .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization to achieve ≥95% purity. Yield optimization may require temperature control (e.g., 0–5°C during coupling) and stoichiometric adjustments .

Basic: What analytical techniques are essential for characterizing this compound?

Category: Structural Elucidation

Answer:

Rigorous characterization should include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, cyclopropane geometry, and amide bond formation. For example, the cyclopropane protons typically appear as multiplets between δ 1.0–2.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Thermogravimetric analysis (TGA) : To assess thermal stability, with decomposition temperatures reported under nitrogen atmospheres .

- HPLC : Purity validation using C18 columns and UV detection at λ = 254 nm .

Basic: How can researchers evaluate the thermal stability of this compound during storage?

Category: Stability Assessment

Answer:

- Accelerated stability studies : Store samples at elevated temperatures (e.g., 40°C, 75% relative humidity) for 4–8 weeks, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond or thioether oxidation) .

- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions. A sharp endothermic peak indicates crystalline stability, while broad peaks suggest polymorphism .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Category: Mechanistic Research

Answer:

- Substituent variation : Synthesize analogs with modifications to the 2-methoxyphenyl group (e.g., replacing methoxy with halogens or alkyl chains) to assess electronic effects on bioactivity .

- Thioether vs. sulfone comparison : Oxidize the thioether moiety to sulfone and compare pharmacokinetic properties (e.g., logP, metabolic stability) .

- Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, guided by X-ray crystallography data of related compounds .

Advanced: What computational strategies are effective for modeling this compound’s interactions with biological targets?

Category: Computational Chemistry

Answer:

- Molecular dynamics (MD) simulations : Apply AMBER or CHARMM force fields to simulate ligand-protein interactions over 100–200 ns trajectories, focusing on hydrogen bonding with the amide group and hydrophobic interactions with the cyclopropane ring .

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, correlating with reactivity in biological systems .

- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications, integrating results with experimental IC₅₀ data .

Advanced: How should researchers address contradictions in reported pharmacological data for this compound?

Category: Data Analysis

Answer:

- Replicate experiments : Follow standardized protocols (e.g., OECD guidelines) for in vitro assays (e.g., enzyme inhibition) to isolate variables like solvent effects (DMSO vs. ethanol) .

- Meta-analysis : Compare datasets across studies, adjusting for methodological differences (e.g., cell line variations, assay temperatures) using statistical tools (e.g., ANOVA with post-hoc tests) .

- Cross-validate with orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if initial results from fluorescence-based assays are inconsistent .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound?

Category: Theoretical Integration

Answer:

- Link to conceptual models : Use the "quadripolar methodological model" to align experiments with theoretical (e.g., reaction mechanisms), epistemological (e.g., validity of SAR assumptions), and technical (e.g., instrumentation limits) poles .

- Hypothesis-driven design : Frame studies around existing theories (e.g., Hammett equation for substituent effects) to predict and test electronic contributions to bioactivity .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Category: Formulation Research

Answer:

- Prodrug design : Mask the amide group with enzymatically cleavable protectors (e.g., ester prodrugs) to enhance plasma stability .

- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to prevent hydrolysis during storage .

Advanced: How to design pharmacological assays to evaluate target specificity?

Category: Experimental Design

Answer:

- Panel screening : Test against related enzyme isoforms (e.g., kinase family members) to identify off-target effects. Use IC₅₀ ratios to quantify selectivity .

- CRISPR/Cas9 knockout models : Validate target engagement in cell lines with gene knockouts, comparing wild-type and mutant responses .

Advanced: What synthetic modifications can enhance this compound’s metabolic stability?

Category: Medicinal Chemistry

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.